Cholecystokinin B receptor antagonist 2 is a compound that targets the cholecystokinin B receptor, a G protein-coupled receptor primarily expressed in the central nervous system and gastrointestinal tract. This receptor plays a crucial role in various physiological processes, including anxiety regulation, feeding behavior, and gastrointestinal function. The antagonist's development is significant for therapeutic applications, particularly in treating conditions related to anxiety and gastrointestinal disorders.
Cholecystokinin B receptor antagonist 2 falls under the category of pharmacological agents known as receptor antagonists. These compounds inhibit the activity of specific receptors—in this case, the cholecystokinin B receptor—thereby modulating biological responses associated with its activation.
The synthesis of cholecystokinin B receptor antagonist 2 typically involves several organic chemistry techniques, including:
The synthesis often requires protecting groups to prevent unwanted reactions during the coupling of amino acids. Techniques such as high-performance liquid chromatography (HPLC) are used for purification, while mass spectrometry confirms the molecular weight and structure of the synthesized compound.
Cholecystokinin B receptor antagonist 2's molecular structure is characterized by specific functional groups that confer its ability to bind selectively to the cholecystokinin B receptor. The precise three-dimensional conformation is critical for its antagonistic activity.
The molecular formula and weight are essential parameters in understanding its properties. For instance, typical values might include:
Cholecystokinin B receptor antagonist 2 undergoes various chemical reactions during synthesis, including:
The kinetics of these reactions can be influenced by factors such as temperature, pH, and solvent choice, which must be optimized for efficient synthesis.
Cholecystokinin B receptor antagonist 2 operates by binding to the cholecystokinin B receptor, preventing its activation by endogenous ligands like cholecystokinin and gastrin. This blockade leads to a reduction in downstream signaling pathways associated with anxiety and gastrointestinal motility.
Studies have shown that antagonism at this receptor can significantly alter neurotransmitter release patterns, particularly dopamine and gamma-aminobutyric acid levels in various brain regions .
Relevant data regarding melting point, boiling point, and other thermodynamic properties would be determined through experimental methods.
Cholecystokinin B receptor antagonist 2 has several scientific uses:
The discovery of cholecystokinin-B (CCK-B) receptor antagonists originated from efforts to distinguish the physiological roles of CCK-B receptors from CCK-A receptors. Early pharmacological work in the 1970s-1980s identified proglumide as the first weakly potent antagonist with modest selectivity for CCK-B over CCK-A receptors. Proglumide (DL-4-benzamido-N,N-dipropylglutaramic acid) demonstrated the ability to inhibit gastrin-stimulated gastric acid secretion in vivo, providing initial evidence that CCK-B receptors (which are identical to gastrin receptors) mediated this physiological function [2] [6]. However, proglumide exhibited low affinity (micromolar range) and poor selectivity, binding weakly to gamma-aminobutyric acid receptors as well. This limited its utility as a mechanistic probe [6].
The development of the peptidic antagonist CI-988 (PD-134308) represented a significant advance in the early 1990s. CI-988 emerged from systematic modification of the C-terminal tetrapeptide amide common to both CCK and gastrin (Trp-Met-Asp-Phe-NH₂), which constitutes the minimal active sequence required for CCK-B receptor activation [3]. While CI-988 exhibited nanomolar affinity (Kᵢ ≈ 1.5 nM) for the CCK-B receptor, its peptidic nature resulted in poor oral bioavailability and rapid enzymatic degradation, restricting its clinical utility. Nevertheless, CI-988 became an invaluable research tool, enabling critical in vivo studies that established roles for CCK-B receptors in anxiety modulation, nociception, and gastric acid secretion [6].
Table 1: Evolution of Early CCK-B Receptor Antagonists
Compound | Chemical Class | Affinity (CCK-B Kᵢ) | Selectivity (CCK-B vs. CCK-A) | Key Limitations |
---|---|---|---|---|
Proglumide | Glutamic acid derivative | ~10 μM | ~10-fold | Low potency, non-selective |
L-365,260 | Benzodiazepine | 2 nM | 150-fold | Residual agonist activity |
CI-988 (PD-134308) | Peptidomimetic | 1.5 nM | >1000-fold | Poor oral bioavailability |
RP-69758 | Ureido-acetamide | 0.3 nM | >10,000-fold | Species-specific activity variations |
The transition from peptidic to non-peptidergic CCK-B receptor antagonists was driven by the need to overcome pharmacokinetic limitations while maintaining high receptor affinity and selectivity. Three major structural classes emerged:
Benzodiazepine Derivatives: The identification of asperlicin from Aspergillus alliaceus fermentation broths represented a breakthrough. This natural product served as the structural template for developing synthetic benzodiazepines like L-365,260. Strategic modifications, including introduction of a 3-methyl substituent and optimization of the phenyl urea moiety, yielded compounds with nanomolar affinity (Kᵢ ≈ 2 nM) and enhanced selectivity (>150-fold for CCK-B over CCK-A) [4] [6].
Ureido-Acetamides: Simultaneously, the ureido-acetamide scaffold was developed through systematic optimization of lead compounds identified via high-throughput screening. RP-69758 and RP-73870 exemplified this class, achieving remarkable selectivity (>10,000-fold for CCK-B) and sub-nanomolar potency (Kᵢ ≈ 0.3 nM) [6]. Key structural features included a central acetamide linker flanked by aromatic systems and constrained aliphatic rings, reducing conformational flexibility and enhancing receptor complementarity.
Pyrrole/Imidazole-Based Scaffolds: Scaffold hopping using molecular field point analysis enabled the design of novel antagonists like JB93182. This approach replaced two amide bonds in earlier leads with either pyrrole or imidazole rings, significantly reducing molecular weight and polarity. These changes dramatically decreased biliary excretion – a major limitation of earlier high-molecular-weight compounds – while retaining nanomolar potency and selectivity [5].
The evolution of these scaffolds was critically informed by understanding the molecular basis of ligand binding. Key determinants of CCK-B selectivity included interactions with residue Thr³⁵⁶ (human CCK-B receptor numbering), which differs from the corresponding Met residue in the CCK-A receptor. Non-peptidergic antagonists exploited this divergence through optimized van der Waals contacts and hydrogen bonding networks inaccessible to peptidic ligands [3].
Benzodiazepine derivatives served as pivotal scaffolds bridging early peptidic antagonists and modern drug-like compounds. The prototypical compound L-365,260 (3R-(+)-N-(2,3-dihydro-1-methyl-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl)-N'-(3-methylphenyl)urea) established the pharmacophoric requirements for high-affinity CCK-B receptor binding:
Subsequent optimization focused on improving metabolic stability and eliminating residual agonist activity observed with early analogs. YM022 [(R)-1-[2,3-Dihydro-1-(2'-methylphenacyl)-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl]-3-(3-methylphenyl)urea] demonstrated exceptional potency (IC₅₀ = 0.26 nM) and >70,000-fold selectivity over CCK-A receptors. Its design incorporated a methylphenacyl group at N₁, sterically hindering cytochrome P450-mediated oxidation at the C₃ position – a major metabolic pathway in earlier compounds [4] [6].
CAS No.: 5287-45-6
CAS No.: 1349245-31-3
CAS No.:
CAS No.: